Borapetoside E

Description

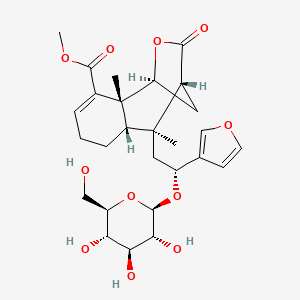

Extracted from Tinospora crispa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGKLWUOGQDOTD-IYIXDXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borapetoside E from Tinospora crispa: A Technical Guide to Its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Borapetoside E, a promising bioactive compound isolated from the medicinal plant Tinospora crispa. The document details its discovery, outlines the experimental protocols for its isolation and characterization, presents quantitative data on its biological activity, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Introduction

Tinospora crispa, a member of the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes and hypertension.[1][2] Scientific investigations into its chemical constituents have led to the discovery of a diverse array of secondary metabolites, with a notable class being the clerodane-type furanoditerpenoids.[1][2] Among these, this compound has emerged as a compound of significant interest due to its potential therapeutic effects in metabolic disorders.

This compound is a clerodane diterpenoid glycoside that has been shown to improve hyperglycemia and hyperlipidemia.[3] Its primary mechanism of action involves the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids.[3][4] This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Isolation

The initial discovery of the borapetoside family of compounds, including this compound, was a significant step in understanding the phytochemistry of Tinospora crispa. While the seminal work by Fukuda et al. first described the isolation of borapetosides A-H, subsequent studies have further elaborated on the isolation and characterization of these compounds.[1][5][6]

Experimental Protocol for Isolation and Purification

The following is a generalized protocol for the isolation of this compound from Tinospora crispa, based on common phytochemical extraction and purification techniques for furanoditerpenoids.

I. Plant Material Collection and Preparation:

-

Fresh stems of Tinospora crispa are collected and authenticated by a botanist.

-

The stems are washed, air-dried in the shade, and then pulverized into a coarse powder.

II. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

III. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

The furanoditerpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

IV. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of methanol and water or acetonitrile and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

V. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

-

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of this compound from in vivo studies.

| Parameter | Model System | Treatment | Result | Reference |

| Body Weight Gain | High-Fat Diet (HFD)-induced obese mice | This compound (40 mg/kg) | Significant reduction compared to HFD control | [1] |

| Fasting Blood Glucose | HFD-induced obese mice | This compound (40 mg/kg) | Significantly lower than HFD control | [1] |

| Plasma Insulin | HFD-induced obese mice | This compound (40 mg/kg) | Significantly lower than HFD control | [1] |

| Total Cholesterol (TC) | HFD-induced obese mice | This compound (40 mg/kg) | Significantly lower than HFD control | [1] |

| Triglycerides (TG) | HFD-induced obese mice | This compound (40 mg/kg) | Significantly lower than HFD control | [1] |

| Hepatic SREBP-1c mRNA | HFD-induced obese mice | This compound (40 mg/kg) | Significantly suppressed compared to HFD control | [1] |

| Hepatic SREBP-2 mRNA | HFD-induced obese mice | This compound (40 mg/kg) | Significantly suppressed compared to HFD control | [1] |

| Hepatic FAS mRNA | HFD-induced obese mice | This compound (40 mg/kg) | Significantly suppressed compared to HFD control | [1] |

| Hepatic HMGCR mRNA | HFD-induced obese mice | This compound (40 mg/kg) | Significantly suppressed compared to HFD control | [1] |

Mechanism of Action: Inhibition of the SREBP Signaling Pathway

This compound exerts its lipid-lowering effects primarily through the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[1] SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis. There are two main isoforms, SREBP-1, which primarily regulates fatty acid synthesis, and SREBP-2, which is the main regulator of cholesterol synthesis.[4]

Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of its target genes.

This compound has been shown to suppress the expression of both SREBP-1c (the primary isoform of SREBP-1 in the liver) and SREBP-2 in the liver of high-fat diet-induced obese mice.[1] This leads to a downstream reduction in the expression of key lipogenic enzymes such as Fatty Acid Synthase (FAS) and HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[1] The precise molecular target of this compound within the SREBP pathway is still under investigation. It may interfere with the formation or stability of the SCAP-SREBP complex, or it may inhibit its translocation from the ER to the Golgi.

Visualizations of Experimental Workflow and Signaling Pathway

Caption: Isolation workflow for this compound from Tinospora crispa.

Caption: this compound's proposed inhibition of the SREBP signaling pathway.

Conclusion

This compound, a furanoditerpenoid glycoside from Tinospora crispa, demonstrates significant potential as a therapeutic agent for metabolic disorders. Its ability to improve hyperglycemia and hyperlipidemia is attributed to its inhibitory effect on the SREBP signaling pathway, a critical regulator of lipid homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and clinical applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound within the SREBP pathway and evaluating its efficacy and safety in preclinical and clinical settings. This will be crucial for translating the therapeutic potential of this natural product into novel treatments for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Borapetoside E: A Deep Dive into its Anti-Hyperglycemic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside E, a clerodane diterpenoid isolated from Tinospora crispa, has demonstrated significant potential in mitigating hyperglycemia and related metabolic dysregulations. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-hyperglycemic effects of this compound. Through a comprehensive review of preclinical in vivo studies, this document elucidates its impact on key signaling pathways, offering valuable insights for researchers and professionals in the field of diabetes and metabolic disease drug discovery.

Introduction

Tinospora crispa is a plant with a history of use in traditional medicine for treating diabetes.[1][2][3] Modern scientific investigations have sought to identify its active constituents, leading to the isolation of this compound.[1][2][3] This compound has shown promise in animal models of type 2 diabetes, exhibiting effects comparable or superior to the first-line anti-diabetic drug, metformin.[1][2] This guide will dissect the available scientific evidence to present a detailed understanding of this compound's mechanism of action.

In Vivo Efficacy of this compound in a High-Fat Diet-Induced Model of Type 2 Diabetes

A pivotal study investigating the effects of this compound utilized a high-fat diet (HFD)-induced obese mouse model, a well-established preclinical representation of type 2 diabetes.[1] The compound was administered via intraperitoneal injection.[1][2]

Improvement of Hyperglycemia and Insulin Resistance

This compound treatment led to a marked improvement in glycemic control and insulin sensitivity.[1] The quantitative effects are summarized in the tables below.

Table 1: Effects of this compound on Glucose Homeostasis

| Parameter | HFD + Vehicle | HFD + this compound (20 mg/kg) | HFD + this compound (40 mg/kg) | HFD + Metformin (200 mg/kg) | Normal Diet |

| Fasting Blood Glucose (mmol/L) | 10.8 ± 1.5 | 8.1 ± 1.1 | 6.9 ± 0.9** | 7.5 ± 1.2 | 5.5 ± 0.6 |

| Fasting Serum Insulin (ng/mL) | 2.1 ± 0.5 | 1.4 ± 0.3 | 1.1 ± 0.2** | 1.3 ± 0.4 | 0.8 ± 0.2 |

| HOMA-IR | 10.1 ± 2.1 | 5.1 ± 1.0 | 3.4 ± 0.6 | 4.3 ± 1.1 | 1.9 ± 0.4 |

| Glucose AUC in GTT (mmol/L·min) | 3580 ± 210 | 2850 ± 180 | 2410 ± 150 | 2760 ± 190 | 1850 ± 120 |

| Glucose AUC in ITT (% of initial) | 105 ± 8 | 85 ± 6 | 72 ± 5** | 81 ± 7 | 55 ± 4 |

*p < 0.05, **p < 0.01 compared to HFD + Vehicle group. Data adapted from Xu et al., 2017.[1]

Amelioration of Hyperlipidemia and Hepatic Steatosis

The compound also demonstrated significant improvements in lipid profiles and liver health.

Table 2: Effects of this compound on Lipid Metabolism and Liver Parameters

| Parameter | HFD + Vehicle | HFD + this compound (20 mg/kg) | HFD + this compound (40 mg/kg) | HFD + Metformin (200 mg/kg) | Normal Diet |

| Serum Triglycerides (mmol/L) | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2** | 1.4 ± 0.3 | 0.9 ± 0.1 |

| Serum Total Cholesterol (mmol/L) | 4.8 ± 0.7 | 3.9 ± 0.5 | 3.2 ± 0.4** | 3.7 ± 0.6 | 2.5 ± 0.3 |

| Liver Weight (g) | 2.5 ± 0.3 | 2.0 ± 0.2 | 1.7 ± 0.2** | 1.9 ± 0.3 | 1.3 ± 0.1 |

| Liver Triglycerides (mg/g) | 85 ± 12 | 58 ± 9 | 42 ± 7 | 51 ± 8** | 25 ± 5 |

*p < 0.05, **p < 0.01 compared to HFD + Vehicle group. Data adapted from Xu et al., 2017.[1]

Molecular Mechanism of Action

The anti-hyperglycemic and lipid-lowering effects of this compound are attributed to its influence on key regulatory pathways in glucose and lipid metabolism.

Suppression of the SREBP Pathway

A primary mechanism of action for this compound is the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids. In states of insulin resistance and hyperlipidemia, the SREBP pathway is often overactive. This compound was found to down-regulate the expression of SREBP-1c, a key isoform in hepatic lipogenesis, and its downstream target genes.[1]

Table 3: Effect of this compound on Hepatic Gene Expression (Fold Change vs. HFD + Vehicle)

| Gene | HFD + this compound (40 mg/kg) | Function |

| SREBP-1c | ↓ 0.45 | Master regulator of lipogenesis |

| ACC1 | ↓ 0.52 | Fatty acid synthesis |

| FASN | ↓ 0.48 | Fatty acid synthesis |

| SCD1 | ↓ 0.55 | Fatty acid desaturation |

**p < 0.01 compared to HFD + Vehicle group. Data adapted from Xu et al., 2017.[1]

Modulation of the Insulin Signaling Pathway

While the primary cited study emphasizes the SREBP pathway, evidence also points towards an interaction with the insulin signaling cascade. This compound treatment was shown to increase the phosphorylation of Akt and Glycogen Synthase Kinase 3 Beta (GSK3β). Akt is a central node in the insulin signaling pathway, and its activation promotes glucose uptake and utilization. The phosphorylation of GSK3β is a downstream consequence of Akt activation and is associated with increased glycogen synthesis.

Experimental Protocols

High-Fat Diet-Induced Obese Mouse Model

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Mice were fed a high-fat diet (HFD) with 60% of calories from fat for 12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group was fed a normal chow diet.

-

Compound Administration: this compound (20 and 40 mg/kg body weight), metformin (200 mg/kg), or vehicle (1.5% DMSO in saline) was administered by intraperitoneal injection twice daily for the duration of the treatment period.

Biochemical Assays

-

Blood Glucose: Measured from tail vein blood using a glucometer.

-

Serum Insulin, Triglycerides, and Cholesterol: Measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Glucose Tolerance Test (GTT): Mice were fasted for 12 hours and then given an intraperitoneal injection of glucose (2 g/kg). Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Mice were fasted for 4 hours and then given an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.

Gene Expression Analysis

-

RNA Extraction and qRT-PCR: Total RNA was extracted from liver tissue using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix on a real-time PCR system. Gene expression levels were normalized to β-actin.

Western Blot Analysis

-

Protein Extraction and Quantification: Liver tissues were homogenized in lysis buffer. Protein concentrations were determined using a BCA protein assay kit.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and GSK3β. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.

Conclusion and Future Directions

This compound demonstrates a multi-faceted mechanism of action in combating hyperglycemia and related metabolic disorders. Its ability to suppress the SREBP-1c pathway provides a strong rationale for its lipid-lowering effects, which in turn can contribute to improved insulin sensitivity. Furthermore, the modulation of the Akt/GSK3β signaling pathway suggests a direct effect on glucose metabolism.

For drug development professionals, this compound represents a promising natural product lead. Future research should focus on:

-

In-depth in vitro studies to confirm the direct molecular targets of this compound.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

-

Structure-activity relationship studies to optimize its efficacy and safety.

The comprehensive data presented in this guide underscores the potential of this compound as a therapeutic agent for type 2 diabetes and provides a solid foundation for its further investigation and development.

References

Foundational Research on Clerodane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on clerodane diterpenoids, a large and structurally diverse class of natural products. With over 1300 compounds identified, these bicyclic diterpenoids have garnered significant interest due to their wide range of potent biological activities.[1] This document covers their discovery, biosynthesis, and diverse pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Core Concepts: Discovery and Structure

Clerodane diterpenoids are secondary metabolites found across the plant kingdom, particularly in families like Lamiaceae, Asteraceae, and Euphorbiaceae, as well as in fungi and marine organisms.[1] Their core structure consists of a decalin ring system (a fused bicyclic core) and a side chain at the C-9 position.[1] The stereochemistry at the A/B ring junction classifies them into cis- and trans-clerodanes, with further structural diversity arising from various oxidations, rearrangements, and substitutions, often leading to the formation of furan or lactone rings.[1]

One of the most notable clerodanes is Salvinorin A, isolated from Salvia divinorum. Its discovery was significant as it was identified as a potent and selective kappa-opioid receptor (KOR) agonist, unique for being non-nitrogenous, challenging the existing understanding of opioid receptor ligands.

Biosynthesis Pathway

The biosynthesis of the clerodane skeleton originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The process is initiated by a class II diterpene synthase that catalyzes a proton-initiated cyclization of GGPP to form a labdane-type diphosphate intermediate. This is followed by a characteristic rearrangement involving methyl and hydride shifts, catalyzed by a class I diterpene synthase, which establishes the core clerodane scaffold. Subsequent enzymatic modifications by cytochrome P450 monooxygenases and other tailoring enzymes generate the vast structural diversity observed in this class of compounds.

Key Biological Activities and Quantitative Data

Clerodane diterpenoids exhibit a remarkable spectrum of biological activities. The tables below summarize quantitative data for some of their most significant effects.

Cytotoxic Activity

Many clerodanes have demonstrated potent activity against various cancer cell lines, often inducing apoptosis.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Barterin A | KB-3-1 (Cervix Carcinoma) | Cytotoxic | 1.34 | [2] |

| Barterin B | KB-3-1 (Cervix Carcinoma) | Cytotoxic | 2.55 | [2] |

| Barterin C | KB-3-1 (Cervix Carcinoma) | Cytotoxic | 4.73 | [2] |

| Barterin D | KB-3-1 (Cervix Carcinoma) | Cytotoxic | 2.41 | [2] |

| Corymbulosin A | SF539 (CNS Tumor) | Cytotoxic | 0.6 | [1] |

| Zuelaguidin B | CCRF-CEM (Leukemia) | Cytotoxic | 1.6 | [3] |

| Zuelaguidin C | CCRF-CEM (Leukemia) | Cytotoxic | 2.5 | [3] |

| Casearin X | CEM (Leukemia) | Cytotoxic | 0.4 | [4] |

| Scutebata A | LoVo (Colon Cancer) | Cytotoxic | 4.57 | [4] |

| Scutebata A | MCF-7 (Breast Cancer) | Cytotoxic | 7.68 | [4] |

Antimicrobial Activity

Several clerodanes show significant activity against pathogenic bacteria and fungi.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Scutalpin A | Staphylococcus aureus | Antibacterial | 25 | [5] |

| Compound A¹ | Enterococcus faecalis | Antibacterial | 1.56 | [6] |

| Compound A¹ | Candida tropicalis | Antifungal | 6.25 | [6] |

| Solidagoic acid D | Staphylococcus aureus | Antibacterial | 30 | [7] |

| Solidagoic acid C | Staphylococcus aureus | Antibacterial | 60 | [7] |

| Crotonolide G | Staphylococcus aureus | Antibacterial | 43.4 µM | [1] |

| ¹ 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide |

Anti-inflammatory Activity

Clerodanes can inhibit key inflammatory mediators, such as nitric oxide (NO).

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Metabolite 3¹ | RAW264.7 Macrophages | NO Inhibition | 12.5 | [8] |

| Metabolite 4² | RAW264.7 Macrophages | NO Inhibition | 16.4 | [8] |

| Thysaspathone | RAW264.7 Macrophages | NO Inhibition | 11.6 | [4] |

| ¹ Paratinospora Diterpenoid | ||||

| ² Paratinospora Diterpenoid |

Kappa-Opioid Receptor (KOR) Agonism

Salvinorin A and its analogues are potent agonists of the KOR, a key target for treating pain, depression, and addiction.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Reference |

| Salvinorin A | Human KOR | 2.66 | - | [9] |

| Salvinorin A | KOR | - | 2.4 - 492 | [10] |

| RB-64 | KOR | 0.59 | <1.0 | [11] |

| Salvinorin B Ethoxymethyl Ether | KOR | 0.046 | 0.098 |

Experimental Protocols

Bioassay-Guided Isolation of Clerodane Diterpenoids

This protocol outlines a general workflow for isolating bioactive clerodanes from plant material.

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., leaves, roots).

-

Perform sequential maceration with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) at room temperature.

-

Concentrate each extract in vacuo using a rotary evaporator to yield crude extracts.

-

-

Preliminary Bioassay:

-

Screen the crude extracts for the desired biological activity (e.g., cytotoxicity, antimicrobial). The most active extract is selected for fractionation.

-

-

Chromatographic Fractionation:

-

Subject the active crude extract to column chromatography over silica gel.

-

Elute with a gradient solvent system (e.g., n-hexane/ethyl acetate, increasing polarity).

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Activity-Guided Fraction Screening:

-

Test all pooled fractions in the bioassay to identify the most active ones.

-

-

Purification:

-

Further purify the active fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.

-

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Rapid Bioassay-Guided Isolation of Antibacterial Clerodane Type Diterpenoid from Dodonaea viscosa (L.) Jaeq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Bioactive Potential of Borapetoside E: A Technical Overview of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary research on the bioactivity of Borapetoside E, a clerodane diterpenoid isolated from Tinospora crispa. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies employed in the foundational studies, and visualizes the implicated signaling pathways and experimental workflows.

Core Findings on Bioactivity

Initial in vivo studies have demonstrated that this compound may be a promising therapeutic agent for managing diet-induced type 2 diabetes and associated metabolic syndromes.[1][2][3] In a key study utilizing a high-fat-diet (HFD)-induced obese mouse model, this compound was shown to significantly improve conditions of hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[2][3] The therapeutic effects were assessed through a combination of physiological, histological, and biochemical analyses following intraperitoneal injection.[2][3] Notably, the positive effects of this compound were comparable, and in some aspects superior, to those of the widely used anti-diabetic drug, metformin.[2][3]

A significant aspect of this compound's mechanism of action appears to be its influence on lipid metabolism. The compound was found to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are crucial for lipid synthesis in both the liver and adipose tissue.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative results from the initial in vivo studies on this compound.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat-Diet-Induced Obese Mice

| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | Metformin (200 mg/kg) |

| Body Weight (g) | 45.2 ± 1.3 | 41.5 ± 1.1 | 38.7 ± 0.9** | 40.1 ± 1.2 |

| Fasting Blood Glucose (mg/dL) | 289.3 ± 15.6 | 210.5 ± 12.3 | 165.4 ± 10.1 | 188.7 ± 11.5 |

| Plasma Insulin (ng/mL) | 3.45 ± 0.21 | 2.54 ± 0.18* | 1.89 ± 0.15 | 2.21 ± 0.19 |

| HOMA-IR | 49.8 ± 3.2 | 28.1 ± 2.5 | 15.6 ± 1.9 | 20.7 ± 2.1 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Plasma Lipid Profile in High-Fat-Diet-Induced Obese Mice

| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | Metformin (200 mg/kg) |

| Triglycerides (mg/dL) | 185.6 ± 10.2 | 145.3 ± 8.7 | 110.2 ± 7.5 | 135.4 ± 9.1 |

| Total Cholesterol (mg/dL) | 245.8 ± 12.1 | 201.4 ± 10.5 | 175.3 ± 9.8 | 195.6 ± 11.2 |

| LDL-c (mg/dL) | 150.3 ± 8.9 | 115.7 ± 7.1 | 90.1 ± 6.4 | 105.8 ± 7.7 |

| HDL-c (mg/dL) | 40.1 ± 2.5 | 48.9 ± 3.1 | 55.4 ± 3.5** | 50.1 ± 3.3* |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial studies of this compound.

High-Fat-Diet-Induced Obesity Mouse Model

-

Animal Strain: Male C57BL/6J mice, typically 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Diet Induction: Mice are fed a high-fat diet (HFD), often with 45% or 60% of calories derived from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

Monitoring: Body weight and food intake are monitored weekly.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Mice are fasted for 6 hours with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.

-

Glucose Administration: A 20% D-glucose solution is administered via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.

Intraperitoneal Insulin Tolerance Test (IPITT)

-

Fasting: Mice are fasted for 4-6 hours with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein.

-

Insulin Administration: Human insulin is administered via IP injection at a dose of 0.75 U/kg of body weight.

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 90 minutes post-injection from the tail vein.

Quantitative Real-Time PCR (qPCR)

-

Tissue Collection: Liver and adipose tissues are collected from euthanized mice and immediately frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is extracted from the tissues using a suitable RNA isolation reagent.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using gene-specific primers for SREBP-1c, SREBP-2, and their target genes (e.g., FAS, SCD1, ACC). Gene expression levels are normalized to a housekeeping gene such as β-actin.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: SREBP Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Bioactivity.

References

The Therapeutic Potential of Borapetoside E in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, obesity, and non-alcoholic fatty liver disease (NAFLD), presents a significant global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds. Borapetoside E, a clerodane diterpenoid isolated from Tinospora crispa, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the therapeutic potential of this compound in metabolic syndrome, summarizing key preclinical findings, elucidating its mechanism of action, and detailing the experimental protocols used in its evaluation. The information presented herein is intended to support further research and development of this compound as a potential pharmacotherapy for this complex metabolic disorder.

Introduction

The rising prevalence of obesity and type 2 diabetes has fueled a parallel increase in metabolic syndrome, a condition that significantly elevates the risk of cardiovascular disease.[1][2][3] Current therapeutic strategies often involve polypharmacy to manage the individual components of the syndrome, highlighting the need for integrated approaches that can address the underlying pathophysiology. Natural products have historically been a rich source of novel therapeutic leads. This compound, a compound extracted from the medicinal plant Tinospora crispa, has demonstrated significant beneficial effects in preclinical models of metabolic syndrome.[1][2][3] This document synthesizes the existing scientific evidence on this compound, with a focus on its effects on hyperglycemia, insulin resistance, dyslipidemia, and hepatic steatosis.

In Vivo Efficacy of this compound

The primary evidence for the therapeutic potential of this compound comes from in vivo studies using a high-fat diet (HFD)-induced mouse model of type 2 diabetes, which closely mimics the features of human metabolic syndrome.[1][2][3] Intraperitoneal administration of this compound has been shown to elicit a range of positive metabolic effects.

Effects on Glucose Homeostasis and Insulin Sensitivity

This compound treatment has been observed to markedly improve hyperglycemia and enhance insulin sensitivity in HFD-fed mice.[1][2][3] The effects were comparable, and in some aspects superior, to the standard anti-diabetic drug, metformin.[1][2][3]

Table 1: Effects of this compound on Glucose Metabolism in HFD-Induced Diabetic Mice

| Parameter | HFD + Vehicle | HFD + this compound (20 mg/kg) | HFD + this compound (40 mg/kg) | HFD + Metformin (200 mg/kg) |

| Fasting Blood Glucose (mmol/L) | 20.1 ± 1.5 | 15.2 ± 2.1 | 12.8 ± 1.8** | 14.5 ± 2.5 |

| Fasting Serum Insulin (ng/mL) | 2.8 ± 0.5 | 1.9 ± 0.4 | 1.5 ± 0.3 | 2.1 ± 0.6 |

| HOMA-IR | 10.2 ± 2.1 | 5.2 ± 1.5 | 3.7 ± 1.1 | 5.5 ± 1.9 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HFD + Vehicle group. | ||||

| HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. |

Effects on Lipid Profile and Hepatic Steatosis

A key feature of metabolic syndrome is dyslipidemia, characterized by elevated triglycerides and cholesterol levels, which contributes to non-alcoholic fatty liver disease (NAFLD). This compound demonstrated a significant ability to improve the lipid profile and reduce lipid accumulation in the liver.[1][2][3]

Table 2: Effects of this compound on Serum and Hepatic Lipids in HFD-Induced Diabetic Mice

| Parameter | HFD + Vehicle | HFD + this compound (20 mg/kg) | HFD + this compound (40 mg/kg) | HFD + Metformin (200 mg/kg) |

| Serum Triglycerides (mmol/L) | 1.8 ± 0.3 | 1.3 ± 0.2 | 1.1 ± 0.2** | 1.5 ± 0.3 |

| Serum Total Cholesterol (mmol/L) | 5.6 ± 0.7 | 4.5 ± 0.6 | 3.9 ± 0.5 | 4.8 ± 0.8 |

| Hepatic Triglycerides (mg/g) | 85.2 ± 10.1 | 62.5 ± 8.7* | 50.1 ± 7.2 | 70.3 ± 9.5 |

| Hepatic Total Cholesterol (mg/g) | 15.3 ± 2.2 | 11.8 ± 1.9 | 9.7 ± 1.5** | 13.1 ± 2.1 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HFD + Vehicle group. |

Effects on Body Weight and Adiposity

While not as pronounced as its metabolic effects, this compound also showed a trend towards reducing body weight gain and adiposity in HFD-fed mice.

Table 3: Effects of this compound on Body Weight and Adipose Tissue in HFD-Induced Diabetic Mice

| Parameter | HFD + Vehicle | HFD + this compound (40 mg/kg) |

| Body Weight Gain (%) | 150 ± 15 | 125 ± 12 |

| Epididymal Adipose Tissue Weight (g) | 2.5 ± 0.3 | 1.9 ± 0.2 |

| *Data are presented as mean ± SEM. p < 0.05 compared to HFD + Vehicle group. |

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound appear to be mediated primarily through the downregulation of key transcription factors involved in lipogenesis.

Suppression of SREBP Signaling

The sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c and SREBP-2, are master regulators of fatty acid and cholesterol synthesis. In the state of metabolic syndrome, these pathways are often dysregulated, leading to excessive lipid accumulation. This compound has been shown to significantly suppress the expression of SREBPs and their downstream target genes in both the liver and adipose tissue.[1][2] This inhibition of the SREBP pathway is a key mechanism underlying the observed improvements in dyslipidemia and hepatic steatosis.[1][2]

Other Potential Pathways

While the primary mechanism appears to be SREBP inhibition, other related compounds from Tinospora crispa have been shown to modulate pathways such as the PI3K/Akt pathway, which is crucial for insulin signaling.[4] However, direct evidence for the effect of this compound on the PI3K/Akt pathway is still needed. Notably, unlike metformin, this compound does not appear to activate AMPK phosphorylation in the liver, suggesting a distinct mechanism of action from this widely used antidiabetic drug.[2]

Experimental Protocols

The following section details the key experimental methodologies employed in the preclinical evaluation of this compound.

High-Fat Diet (HFD)-Induced Diabetic Mouse Model

-

Animals: Male C57BL/6J mice, typically 6-8 weeks old.

-

Diet: A high-fat diet providing approximately 60% of calories from fat, compared to a standard chow diet with about 10% of calories from fat.[5]

-

Induction Period: Mice are fed the HFD for a period of 12-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[5]

-

Treatment: this compound is dissolved in a vehicle (e.g., 1.5% DMSO in saline) and administered via intraperitoneal injection, typically once or twice daily for a period of several weeks.[1]

Biochemical Assays

-

Blood Glucose: Measured from tail vein blood using a standard glucometer.

-

Serum Insulin: Determined using a commercially available ELISA kit.

-

Lipid Profile: Serum and liver tissue levels of triglycerides and total cholesterol are measured using colorimetric assay kits.

-

Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be measured to assess liver damage.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from liver and adipose tissue, reverse-transcribed to cDNA, and used for qPCR analysis with gene-specific primers for SREBP-1c, SREBP-2, and their target genes (e.g., FASN, SCD1, ACC). β-actin is typically used as a housekeeping gene for normalization.[2]

-

Western Blotting: Protein lysates from tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against SREBP-1, SREBP-2, and loading controls like tubulin or β-actin.[2]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential for the treatment of metabolic syndrome in preclinical models. Its ability to improve glucose homeostasis, correct dyslipidemia, and reduce hepatic steatosis, primarily through the inhibition of the SREBP signaling pathway, makes it a compelling candidate for further drug development.

Future research should focus on:

-

In vitro studies: To further dissect the molecular mechanisms of this compound at the cellular level in hepatocytes, adipocytes, and myocytes.

-

Pharmacokinetics and Bioavailability: To determine the oral bioavailability and pharmacokinetic profile of this compound.

-

Long-term Efficacy and Safety: To evaluate the long-term therapeutic effects and potential toxicity in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: To identify key structural features of this compound that could be optimized for enhanced potency and drug-like properties.

References

- 1. This compound, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

Borapetoside E: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside E is a clerodane diterpenoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a natural product, understanding its origins and biological synthesis is paramount for sustainable sourcing, synthetic biology efforts, and the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is naturally found in the plant species Tinospora crispa, a member of the Menispermaceae family.[1][2] This climbing shrub is widely distributed in the rainforests and mixed deciduous forests of Southeast Asia and Africa, including countries such as Malaysia, Vietnam, Thailand, Indonesia, the Philippines, and India.[3] In the Philippines, it is commonly known as "makabuhay".[3] Tinospora crispa has a long history of use in traditional medicine for a variety of ailments.[3]

Biosynthesis Pathway of this compound

The biosynthesis of this compound, a clerodane diterpenoid, follows the general pathway for this class of compounds in plants, which originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key steps are outlined below:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): The biosynthesis begins with the universal C20 precursor for diterpenes, (E,E,E)-geranylgeranyl pyrophosphate (GGPP).[4][5] GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks produced by the MEP pathway.

-

Cyclization to Clerodane Skeleton: GGPP undergoes a complex cyclization cascade catalyzed by diterpene synthases (diTPSs). This process typically involves a Class II diTPS that protonates the terminal olefin of GGPP, initiating a series of cyclizations and rearrangements to form a bicyclic labdane-type intermediate. This intermediate is then further converted, often by a Class I diTPS, into the characteristic decalin core of the clerodane skeleton.[5] Specifically, the formation of the clerodane scaffold involves the transformation of the labdane-type precursor into a halimane-type intermediate, which is then converted to the final clerodane structure.

-

Post-Cyclization Modifications: Following the formation of the core clerodane skeleton, a series of post-cyclization modifications occur. These modifications are catalyzed by various enzymes, such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases, which introduce hydroxyl groups, epoxides, and sugar moieties to the clerodane scaffold, leading to the structural diversity observed in this class of compounds. In the case of this compound, a glucose molecule is attached to the clerodane aglycone.

The proposed biosynthetic pathway of this compound is depicted in the following diagram:

Quantitative Data

A validated reverse phase high-performance liquid chromatography with a photodiode array detector (RP-HPLC-PDA) method has been developed for the quantification of this compound in Tinospora crispa.[6] The limits of detection (LOD) and quantification (LOQ) for this compound were determined to be 0.49 µg/mL and 1.48 µg/mL, respectively.[6]

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

| This compound | RP-HPLC-PDA | 0.49 µg/mL | 1.48 µg/mL | [6] |

Experimental Protocols

Isolation of this compound from Tinospora crispa

The following protocol outlines the isolation of this compound from the stems of Tinospora crispa as described in the literature.[7]

4.1.1. Plant Material and Extraction

-

Collect the stems of Tinospora crispa.

-

Sun-dry the stems for several days, followed by oven-drying at a low temperature (e.g., 40-50 °C) for 24 hours.

-

Grind the dried stems into a coarse powder.

-

Macerate the powdered stems in methanol at room temperature for 14 days with occasional shaking.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

4.1.2. Fractionation

-

Subject the solid residue to a modified Kupchan partitioning method to fractionate the extract into n-hexane, carbon tetrachloride (CCl4), chloroform (CHCl3), and aqueous soluble fractions.[7]

4.1.3. Chromatographic Purification

-

Subject the n-hexane soluble fraction to column chromatography over Sephadex LH-20.

-

Elute the column with a solvent system of n-hexane:CH2Cl2:MeOH (2:5:1), followed by CH2Cl2:MeOH (9:1), and finally 100% MeOH to increase polarity.[7]

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Pool fractions showing a satisfactory resolution of compounds and subject them to further purification by silica gel column chromatography to isolate pure this compound.[7]

Structure Elucidation

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC) to determine the carbon-hydrogen framework and the connectivity of atoms.[8]

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.[9]

Signaling Pathways and Mode of Action

This compound has been shown to modulate key signaling pathways involved in metabolism. In high-fat-diet-induced diabetic mice, this compound was found to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue.[1][2] Related compounds from Tinospora crispa, such as Borapetoside C, have been shown to improve insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as enhancing the expression of glucose transporter 2 (GLUT2).[10]

The following diagram illustrates the logical relationship of this compound's effect on the SREBP pathway.

Conclusion

This compound, a clerodane diterpenoid from Tinospora crispa, presents a promising lead compound for drug development, particularly in the context of metabolic disorders. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed experimental methodologies for its isolation and quantification. The elucidation of its mode of action through the modulation of signaling pathways like SREBP further underscores its therapeutic potential. Future research, including synthetic and semi-synthetic approaches guided by the biosynthetic insights, will be crucial for the sustainable development of this compound and its analogs as next-generation therapeutics.

References

- 1. This compound, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 4. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Novel Quality Evaluation Methods to Differentiate Two Closely Related Species of Tinospora: A Rapid HPTLC- and HPLC-Based Assessment with MS/MS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ukm.my [ukm.my]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Borapetoside E: Comprehensive Protocols for Extraction and Purification from Tinospora crispa

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Borapetoside E is a clerodane diterpenoid glycoside isolated from the stems of Tinospora crispa, a plant with a long history of use in traditional medicine across Southeast Asia.[1] Recent studies have highlighted this compound as a major bioactive constituent of this plant, demonstrating its potential therapeutic applications. This document provides detailed protocols for the extraction of crude this compound from Tinospora crispa and its subsequent purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC). These protocols are compiled from established phytochemical investigation methodologies to ensure reproducibility and high purity of the final compound.

Data Presentation

The following tables summarize the key quantitative parameters for the extraction and purification of this compound.

Table 1: Crude Extraction Parameters

| Parameter | Value/Description | Source |

| Plant Material | Air-dried and powdered stems of Tinospora crispa | Inferred from phytochemical literature |

| Initial Extraction Solvent | 95% Ethanol (EtOH) | Based on similar compound extractions |

| Extraction Method | Maceration or Soxhlet extraction | Standard phytochemical methods |

| Solvent to Sample Ratio | 10:1 (v/w) | General laboratory practice |

| Extraction Duration | 24-72 hours (Maceration) or 8-12 hours (Soxhlet) | General laboratory practice |

| Temperature | Room Temperature (Maceration) or Boiling point of EtOH (Soxhlet) | Standard procedure |

Table 2: Purification Parameters

| Stage | Parameter | Value/Description | Source |

| Solvent Partitioning | Solvents | n-Hexane, Ethyl acetate (EtOAc), n-Butanol (n-BuOH) | Commonly used for fractionation |

| Target Fraction | Ethyl acetate (EtOAc) and n-Butanol (n-BuOH) fractions | Based on polarity of glycosides | |

| Column Chromatography | Stationary Phase | Silica gel (200-300 mesh) | Standard for natural product isolation |

| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (MeOH) | Typical for separating diterpenoids | |

| Preparative HPLC | Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) | Standard for final purification |

| Mobile Phase | Gradient of Acetonitrile (ACN) and Water (H₂O) | Typical for reversed-phase HPLC | |

| Detection | UV at 210 nm | For detecting non-chromophoric compounds |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Obtain fresh stems of Tinospora crispa. Ensure proper botanical identification by a qualified taxonomist.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried stems into a coarse powder using a mechanical grinder.

Crude Extraction of this compound

This protocol describes a standard ethanol extraction method.

-

Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large container and add 95% ethanol in a 1:10 (w/v) ratio.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract will be a dark, viscous residue.

-

Fractionation of the Crude Extract

This step separates compounds based on their polarity.

-

Suspension: Suspend the crude ethanolic extract in distilled water.

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity:

-

n-Hexane (to remove non-polar compounds like fats and waxes).

-

Ethyl acetate (EtOAc).

-

n-Butanol (n-BuOH).

-

-

Collect each solvent fraction separately. This compound, being a glycoside, is expected to be enriched in the EtOAc and n-BuOH fractions.

-

-

Concentration of Fractions: Concentrate the EtOAc and n-BuOH fractions separately using a rotary evaporator to obtain the respective dried fractions.

Purification by Column Chromatography

This protocol outlines the separation of the target compound from the enriched fraction using silica gel chromatography.

-

Column Packing:

-

Prepare a slurry of silica gel (200-300 mesh) in chloroform (CHCl₃).

-

Pack a glass column with the slurry to the desired height.

-

-

Sample Loading:

-

Adsorb the dried EtOAc or n-BuOH fraction onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Begin elution with 100% CHCl₃.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (MeOH). A typical gradient would be from 100:0 to 80:20 (CHCl₃:MeOH).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Monitoring:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH 9:1).

-

Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Final Purification by Preparative HPLC

This final step is crucial for obtaining high-purity this compound.

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase for HPLC. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Instrument: A preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: Water (H₂O).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Program: A linear gradient from 20% B to 80% B over 40 minutes is a good starting point. This should be optimized based on analytical HPLC runs.

-

Flow Rate: 4-5 mL/min.

-

Detection: 210 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical run with a reference standard if available.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Remove the solvent from the purified fraction by lyophilization or evaporation under a stream of nitrogen to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for In Vitro Assays of Borapetoside E Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to investigate the in vitro biological activities of Borapetoside E, a clerodane diterpenoid with known therapeutic effects on hyperglycemia and hyperlipidemia.[1][2] The following assays are designed to assess its cytotoxic, anti-inflammatory, and metabolic regulatory properties.

Cytotoxicity Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to evaluate the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6] This initial assessment is crucial to determine the optimal non-toxic concentration range of this compound for subsequent, more specific in vitro assays and to identify any potential cytotoxic effects. The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into purple formazan crystals.[5] The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

1.1.1 Materials:

-

This compound

-

Human hepatocellular carcinoma cell line (HepG2)

-

RAW 264.7 murine macrophage cell line

-

3T3-L1 pre-adipocyte cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

1.1.2 Procedure:

-

Cell Seeding: Seed HepG2, RAW 264.7, or 3T3-L1 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |

| HepG2 | 0.1 | 24 | |

| 1 | 24 | ||

| 10 | 24 | ||

| 100 | 24 | ||

| RAW 264.7 | 0.1 | 24 | |

| 1 | 24 | ||

| 10 | 24 | ||

| 100 | 24 | ||

| 3T3-L1 | 0.1 | 24 | |

| 1 | 24 | ||

| 10 | 24 | ||

| 100 | 24 |

(Repeat for 48 and 72-hour incubation times)

Anti-Inflammatory Activity Assays

Application Note: Chronic inflammation is implicated in various metabolic diseases. These assays will evaluate the potential anti-inflammatory effects of this compound. The nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common method to screen for anti-inflammatory activity.[1][7] Additionally, quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assays (ELISA) will provide a more detailed understanding of the anti-inflammatory mechanism.[8][9]

Experimental Protocol: Nitric Oxide (NO) Assay

2.1.1 Materials:

-

RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

2.1.2 Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight. Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

-

Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.[7]

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Experimental Protocol: TNF-α and IL-6 ELISA

2.2.1 Materials:

-

Cell culture supernatants from the NO assay experiment

-

Human TNF-α ELISA Kit (or murine, depending on cell line)[8][10][11][12]* Human IL-6 ELISA Kit (or murine, depending on cell line) [9][13][14][15][16]* Wash buffer

-

Assay diluent

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution

-

Stop solution

-

Microplate reader

2.2.2 Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add the substrate solution, allowing color to develop.

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

Calculate the concentrations of TNF-α and IL-6 from their respective standard curves.

Data Presentation

Table 2: Anti-inflammatory Effects of this compound

| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (no LPS) | - | |||

| LPS only | - | |||

| This compound + LPS | 0.1 | |||

| 1 | ||||

| 10 | ||||

| Positive Control + LPS | (Specify) |

Metabolic Regulation Assays

Application Note: this compound has been reported to improve hyperglycemia and hyperlipidemia, suggesting a role in metabolic regulation. [1][2][17]The following assays will investigate its effects on key metabolic processes. The adipocyte differentiation assay will assess its impact on the formation of fat cells. The glucose uptake assay will determine its effect on insulin sensitivity in adipocytes. Finally, Western blot analysis of key proteins in the SREBP and insulin signaling pathways will elucidate the molecular mechanisms of action.

Experimental Protocol: Adipocyte Differentiation Assay

3.1.1 Materials:

-

3T3-L1 pre-adipocytes

-

Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

-

Oil Red O staining solution

-

Formalin

-

Isopropanol

-

Microscope

3.1.2 Procedure:

-

Cell Culture and Induction: Culture 3T3-L1 pre-adipocytes to full confluency. Two days post-confluency, induce differentiation by replacing the medium with adipocyte differentiation medium, with or without various concentrations of this compound. [18][19]2. Differentiation Period: After 3 days, replace the medium with DMEM containing 10% FBS and insulin, with or without this compound. Continue to culture for another 2-3 days, then switch to regular DMEM with 10% FBS and the respective concentrations of this compound. Lipid droplets should be visible within 7-10 days. [18]3. Oil Red O Staining: After differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour. [19]Wash with water and then 60% isopropanol. Stain with Oil Red O working solution for 10-30 minutes. [18]4. Quantification: Wash the cells with water. The stained lipid droplets can be visualized and imaged under a microscope. For quantitative analysis, elute the stain with 100% isopropanol and measure the absorbance at 510 nm. [20]

Experimental Protocol: Glucose Uptake Assay

3.2.1 Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog

-

Insulin

-

This compound

-

Scintillation counter or fluorescence plate reader

3.2.2 Procedure:

-

Cell Preparation: Differentiate 3T3-L1 cells in a 12-well plate. Serum starve the differentiated adipocytes for 2-4 hours. [21]2. Treatment: Wash the cells with KRPH buffer. Treat the cells with or without insulin (e.g., 100 nM) and with various concentrations of this compound for 30 minutes.

-

Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose and incubate for 10 minutes. [21]4. Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS). [21]5. Measurement: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the glucose uptake to the total protein content of each well.

Experimental Protocol: Western Blot Analysis

3.3.1 Materials:

-

Treated cell lysates (from HepG2 or 3T3-L1 cells)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-SREBP-1c, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

3.3.2 Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

-

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize SREBP-1c levels to a loading control like β-actin.

Data Presentation

Table 3: Effect of this compound on Adipocyte Differentiation and Glucose Uptake

| Treatment | Concentration (µM) | Adipocyte Differentiation (OD at 510 nm) | Glucose Uptake (Fold Change over Basal) |

| Undifferentiated Control | - | ||

| Differentiated Control | - | ||

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| Insulin (for Glucose Uptake) | 100 nM | N/A |

Table 4: Effect of this compound on Key Signaling Proteins

| Target Protein | Cell Line | Treatment | Concentration (µM) | Relative Protein Expression (Fold Change) |

| SREBP-1c | HepG2 | This compound | 0.1 | |

| 1 | ||||

| 10 | ||||

| p-Akt/Total Akt Ratio | 3T3-L1 | Insulin + this compound | 0.1 | |

| 1 | ||||

| 10 |

Visualizations

Signaling Pathways

References

- 1. 2.4. Nitric Oxide Assay [bio-protocol.org]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. goldbio.com [goldbio.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. novamedline.com [novamedline.com]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. bmgrp.com [bmgrp.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Glucose uptake assays in vitro and in vivo [bio-protocol.org]

- 18. ixcellsbiotech.com [ixcellsbiotech.com]

- 19. ixcellsbiotech.com [ixcellsbiotech.com]

- 20. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

In Vivo Models for Studying Borapetoside E's Effects on Diabetes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo models for investigating the anti-diabetic properties of Borapetoside E, a clerodane diterpenoid extracted from Tinospora crispa. The protocols outlined below are based on established methodologies and findings from preclinical research, particularly focusing on the high-fat diet-induced model of type 2 diabetes.

Introduction to this compound and its Anti-Diabetic Potential

This compound is a natural compound that has demonstrated significant therapeutic potential in the management of type 2 diabetes and related metabolic disorders in preclinical studies. Research has shown that this compound can markedly improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[1][2] Its mechanism of action is linked to the suppression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are crucial in lipid synthesis.[1][2] These promising results make this compound a strong candidate for further investigation as a novel anti-diabetic agent.

Recommended In Vivo Model: High-Fat Diet (HFD)-Induced Type 2 Diabetes in Mice

The high-fat diet (HFD)-fed mouse is a widely used and clinically relevant model for studying impaired glucose tolerance and type 2 diabetes.[3] This model effectively mimics the key metabolic dysregulations observed in human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia, which are induced by chronic consumption of a diet with a high percentage of calories from fat.

Key Features of the HFD-Induced Diabetes Model:

-

Pathophysiological Relevance: Develops key features of human type 2 diabetes, including insulin resistance and subsequent hyperglycemia.

-

Robust and Reproducible: A well-established and reliable method for inducing a diabetic phenotype.

-

Utility in Drug Evaluation: Suitable for assessing the efficacy of therapeutic interventions on various metabolic parameters.[3]

Experimental Protocols

Induction of Type 2 Diabetes using a High-Fat Diet

This protocol describes the induction of a diabetic phenotype in mice through prolonged feeding of a high-fat diet.

Materials:

-

Male C57BL/6J mice (4 weeks old)

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)[4]

-

Standard chow diet (control)

-

Animal caging with free access to food and water

-

Glucometer and test strips

Procedure:

-

Acclimate the mice for one week upon arrival, housing them under standard laboratory conditions (25°C, 12h/12h light-dark cycle).

-

Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.[4]

-

Provide the respective diets and water ad libitum.

-

Monitor the body weight and food intake of the mice weekly.

-

After 8-12 weeks of HFD feeding, confirm the diabetic phenotype by measuring fasting blood glucose levels. Mice with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and suitable for the study.[5]

-

Continue the respective diets throughout the experimental period.

Administration of this compound

This protocol outlines the preparation and administration of this compound to the HFD-induced diabetic mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or a solution containing a small percentage of DMSO and Tween 80)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume.

-

Divide the diabetic mice into treatment groups:

-

Vehicle control group (receiving only the vehicle)

-

This compound treatment group(s) (receiving different doses of this compound, e.g., 20 and 40 mg/kg body weight)

-

Positive control group (e.g., metformin-treated)

-

-

Administer this compound or vehicle via intraperitoneal injection once daily for a specified period (e.g., 4-8 weeks).

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the mice to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.

Materials:

-

Glucose solution (20% in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

Procedure:

-

Fast the mice overnight (for approximately 12-16 hours) before the test, ensuring free access to water.[6]

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

-

Administer a glucose solution (2 g/kg body weight) orally via gavage.[7]

-

Collect blood samples at 15, 30, 60, and 120 minutes after the glucose administration and measure the blood glucose levels.[6]

Insulin Tolerance Test (ITT)

The ITT is used to evaluate the systemic response to insulin, providing a measure of insulin sensitivity.

Materials:

-

Human regular insulin

-

Sterile saline

-

Syringes and needles for i.p. injection

-

Glucometer and test strips

Procedure:

-

Fast the mice for 4-6 hours before the test, with free access to water.[8]

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

-

Administer human regular insulin (0.75 U/kg body weight) via intraperitoneal injection.[9]

-